2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a biphenyl core substituted with chloro and fluoro groups, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of 4-chloro-2-fluoro-1,1’-biphenyl with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is also common. The scalability of the Suzuki-Miyaura reaction makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where the chloro and fluoro substituents direct the incoming electrophile to specific positions on the aromatic ring.
Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Cross-Coupling Reactions: The boronic ester group is highly reactive in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, THF, or DMF.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium perborate.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride.
Major Products
Boronic Acids: From oxidation reactions.
Boranes: From reduction reactions.
Substituted Biphenyls: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to form stable carbon-boron bonds.
Catalysis: Acts as a ligand in catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The chloro and fluoro substituents on the biphenyl core influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-1,1’-biphenyl: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
2-Fluoro-4-chlorobiphenyl: Similar structure but different substitution pattern, affecting its reactivity and applications.
Pinacol Boronic Esters: Similar boronic ester functionality but different aromatic core, used in similar synthetic applications.
Uniqueness
2-(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the biphenyl core with chloro and fluoro substituents and the boronic ester group. This combination provides a unique set of electronic and steric properties, making it highly valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C18H19BClFO2 |
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Molecular Weight |
332.6 g/mol |
IUPAC Name |
2-(6-chloro-2-fluoro-3-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BClFO2/c1-17(2)18(3,4)23-19(22-17)15-14(20)11-10-13(16(15)21)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
TZPFLTPQNKFFES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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